N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)19-18-10-11-6-4-5-7-13(11)20/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
MXCZEARBWRAHMD-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide exhibit significant anticancer properties. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Case Study:
A study published in Der Pharma Chemica discusses the synthesis and evaluation of benzohydrazide derivatives for their anticancer activity. It was found that certain derivatives displayed potent cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects .
Antimicrobial Properties
Hydrazones are known for their antimicrobial activities against a range of pathogens. The presence of the hydroxyl group and methoxy substituents in this compound enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .
Case Study:
In a study exploring the biological activity of hydrazone derivatives, it was reported that certain compounds demonstrated significant antibacterial and antifungal activities. This suggests potential applications for this compound in treating infections caused by resistant strains .
Antioxidant Activity
Hydrazone compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders and cardiovascular diseases .
Case Study:
Research has shown that specific hydrazone derivatives exhibit strong antioxidant capabilities, contributing to their therapeutic potential in managing oxidative stress-related conditions. Investigations into similar compounds could provide insights into the efficacy of this compound as an antioxidant agent .
Data Table: Biological Activities of Hydrazone Derivatives
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites . Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O5
- Molecular Weight : 386.42 g/mol
- SMILES Notation : COc1cc(C=C2SC(Nc3ccccc3O)=NC2=O)cc(OC)c1OC
The compound features a hydrazone linkage and multiple methoxy groups, which may enhance its lipophilicity and biological activity.
- Antioxidant Activity : The presence of phenolic hydroxyl groups contributes to the compound's ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells. This effect is likely mediated by the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Cytotoxic | Induction of apoptosis in HeLa cells |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed significant scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound has notable antimicrobial effects against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
Case Study 3: Cancer Cell Apoptosis
Research involving human cervical cancer (HeLa) cells showed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells after 24 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
